3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains two oxadiazole rings Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with appropriate reagents to form the desired product. One common method includes the use of acetamide at high temperatures (around 180°C) to facilitate the reaction . The process may also involve the use of carbonyl diimidazole (CDI) in toluene as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling high temperatures and reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole rings, potentially leading to the formation of new compounds with different properties.
Substitution: The oxadiazole rings can participate in substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like toluene and acetonitrile are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the oxadiazole rings .
Scientific Research Applications
3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole is unique due to its dual oxadiazole rings, which confer distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8-13-10(15-18-8)7-11-14-12(19-16-11)6-9-2-4-17-5-3-9/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXODWFITQUIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC2=NOC(=N2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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